molecular formula C8H15NO6S3 B5002650 3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione

3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione

Cat. No.: B5002650
M. Wt: 317.4 g/mol
InChI Key: BCODWNSLRBCRPL-UHFFFAOYSA-N
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Description

3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione is a complex organic compound characterized by its unique structure, which includes a thiolane ring and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione typically involves multiple steps. One common method includes the reaction of thiolane-1,1-dione with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to isolate the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione involves its interaction with specific molecular targets. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    tert-Butyl carbamate: Utilized in organic synthesis as a protecting group for amines.

Uniqueness

3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione is unique due to its dual sulfonyl and thiolane functionalities, which confer distinct chemical reactivity and potential biological activity. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound’s versatility in chemical reactions and potential therapeutic applications make it a valuable subject of study.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1,1-dioxothiolane-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6S3/c10-16(11)3-1-7(5-16)9-18(14,15)8-2-4-17(12,13)6-8/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCODWNSLRBCRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NS(=O)(=O)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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